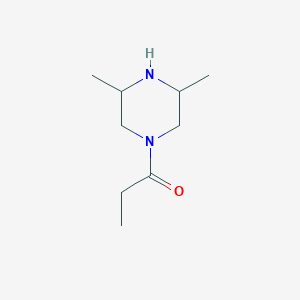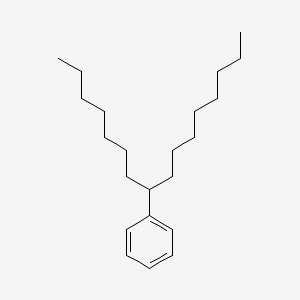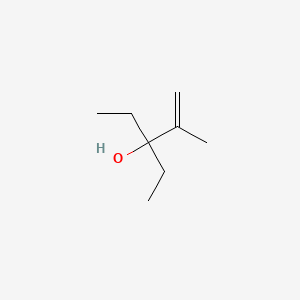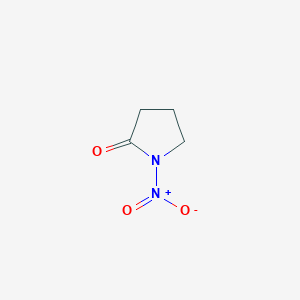
Ammonium 3-octyloxiran-2-octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 3-octyloxiran-2-octanoate is a chemical compound with the molecular formula C18H37NO3. It is known for its unique structure, which includes an oxirane ring and a long alkyl chain. This compound is used in various industrial and research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-octyloxiran-2-octanoate typically involves the reaction of octyl epoxide with ammonium octanoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Various substituted alcohols or amines.
Aplicaciones Científicas De Investigación
Ammonium 3-octyloxiran-2-octanoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ammonium 3-octyloxiran-2-octanoate involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biochemical pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium 3-octyloxiran-2-hexanoate
- Ammonium 3-octyloxiran-2-decanoate
- Ammonium 3-octyloxiran-2-dodecanoate
Uniqueness
Ammonium 3-octyloxiran-2-octanoate is unique due to its specific alkyl chain length and the presence of the oxirane ring. This combination imparts distinct chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
61792-39-0 |
|---|---|
Fórmula molecular |
C18H37NO3 |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
azanium;8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C18H34O3.H3N/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;/h16-17H,2-15H2,1H3,(H,19,20);1H3 |
Clave InChI |
QEJJTNVKOQFTEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
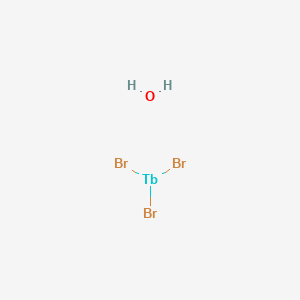

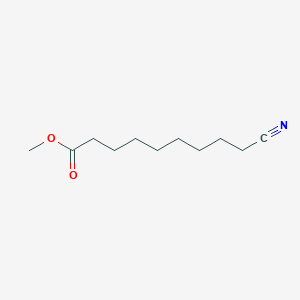
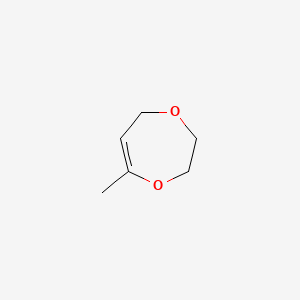
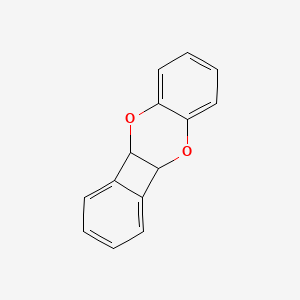
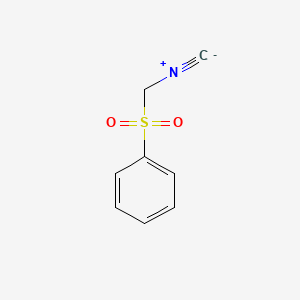
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
